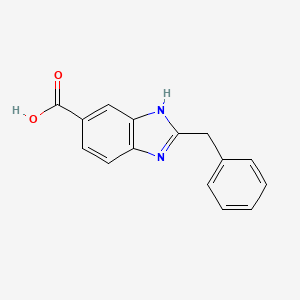

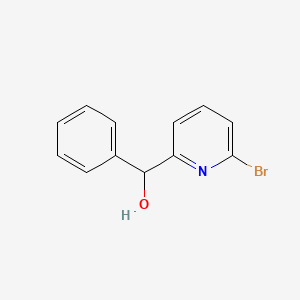

2-Benzyl-1H-benzimidazole-6-carboxylic acid

Übersicht

Beschreibung

2-Benzyl-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s structural similarity to purine makes it a key structural motif in drug design . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Benzyl-1H-benzimidazole-6-carboxylic acid, can be achieved through various methods . A common approach involves the condensation of carboxylic acids with o-phenylenediamines. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1H-Benzimidazole-2-carboxylic acid, has been studied extensively. The benzimidazole core has become a highly sought after and privileged pharmacophore in drug discovery .Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals and other organic compounds . The reactions are accelerated by orders of magnitude in comparison to the bulk . Evidence for an acid catalyzed reaction mechanism based on identification of the intermediate arylamides has been provided .Physical And Chemical Properties Analysis

The physical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the zwitterionic form of 1H-Benzimidazole-2-carboxylic acid contributes to its solubility and crystalline structure.Wissenschaftliche Forschungsanwendungen

1. Crystallographic Studies

- Crystal Structure Analysis : 1H-Benzimidazole-2-carboxylic acid, a related compound, has been studied for its crystal structure, revealing its existence in a zwitterionic form and forming a two-dimensional network via hydrogen bonds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

2. Synthesis and Chemical Properties

- Efficient Synthesis : A study described an efficient one-pot synthesis method for 2-substituted benzimidazoles, showcasing the potential for scalable and practical synthesis of compounds like 2-Benzyl-1H-benzimidazole-6-carboxylic acid (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

- Synthesis of Derivatives : Another study proposed a method for synthesizing 2-substituted benzimidazole-5(6)-carboxylic acids, providing a pathway for creating derivatives of 2-Benzyl-1H-benzimidazole-6-carboxylic acid (Mamedov, Zhukova, Syakaev, Kadyrova, Beschastnova, Rizvanov, & Latypov, 2017).

3. Biological and Pharmaceutical Applications

- Antitumor Activity : Research on N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives, which are structurally related, demonstrated potent growth-inhibitory activity against human cancer cell lines. This suggests potential antitumor applications for similar compounds (Galal, Hegab, Hashem, & Youssef, 2010).

4. Material Science and Coordination Chemistry

- Metal-Organic Frameworks : Benzimidazole-carboxylic acids have been used in constructing metal-organic frameworks, indicating potential applications in material science for similar compounds (Yao, Che, & Zheng, 2008).

5. Antimicrobial Activity

- Potential Antimicrobial Agents : A study synthesized 6-substituted benzimidazole-2-carbamates and evaluated their antimicrobial activity, highlighting the potential of benzimidazole derivatives in antimicrobial applications (Raghunath & Viswanathan, 2014).

Wirkmechanismus

Target of Action

Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to purine, a key structural motif in drug design . They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .

Mode of Action

Benzimidazole derivatives are known to participate in various chemical reactions, forming complexes with metals and other organic compounds. The presence of heterocycles modulates physicochemical properties and the pKa profile of therapeutic leads .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of pharmacological activities .

Pharmacokinetics

The presence of heterocycles in benzimidazole derivatives is known to modulate physicochemical properties and the pka profile of therapeutic leads, which may influence their bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Action Environment

Zukünftige Richtungen

Benzimidazole derivatives have been the subject of extensive research due to their wide range of biological properties . They have been used in the treatment of various diseases including cancer, infectious diseases, and hypertension . Future research directions could include the development of new synthetic methods, exploration of their biological activities, and their use in drug design .

Eigenschaften

IUPAC Name |

2-benzyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLIYKCQPPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353757 | |

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

CAS RN |

208118-13-2 | |

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)